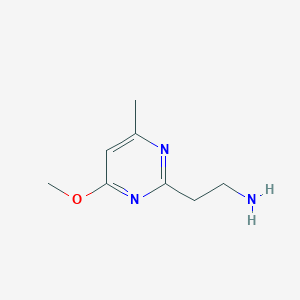

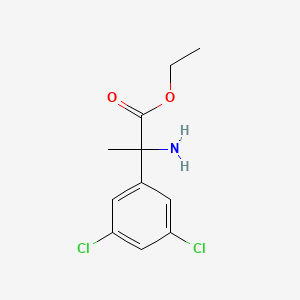

![molecular formula C14H12N2OS B3003915 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3003915.png)

5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Electrophilic Ipso-Substitution Reactions: This compound has been studied for its behavior in electrophilic ipso-substitution reactions. For instance, reactions with a nitrating mixture can lead to various outcomes depending on the presence of substituents in specific positions of the pyrimidine and thiophene rings. Such reactions can result in the substitution of methyl groups by nitro groups or the oxidation to carboxyl groups, forming corresponding 5-carboxy derivatives (B. Zh. et al., 2013).

Biological Activities and Applications

- Synthesis for Analgesic and Anti-inflammatory Applications: A study focused on synthesizing novel derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one for potential analgesic and anti-inflammatory applications. These compounds were tested in animal models and compared against standard drugs like diclofenac sodium. Some derivatives showed significant activity in this context (V. Alagarsamy et al., 2007).

Synthesis and Structural Studies

- New Routes to Derivatives: Research has been conducted to develop new synthetic routes for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. These include methods like heterocyclization of specific precursors and air oxidation. Such studies are crucial for understanding the compound's chemical behavior and potential for further modifications (A. Davoodnia et al., 2009).

Quantum Chemical Studies

- Electronic Structure and Reactivity: Quantum chemical calculations have been performed to understand the energies, electronic structures, and geometries of products and intermediates involving 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. These studies provide insights into the mechanisms of reactions like ipso-nitration and the effects of substituents on the compound's behavior (M. K. Mamarahmonov et al., 2014).

Antimicrobial Studies

- Synthesis for Antimicrobial Activity: Research has been conducted on the synthesis of new derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with potential antimicrobial activities. These compounds have been tested against various microorganisms, revealing their moderate activity and highlighting their potential as antimicrobial agents (S. Vlasov et al., 2022).

Nonlinear Optical Exploration

- NLO Properties: The compound and its derivatives have been the subject of studies exploring their nonlinear optical (NLO) properties. These investigations are significant for potential applications in fields like optoelectronics (A. Hussain et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have shown antimicrobial activity against pseudomonas aeruginosa , suggesting that this compound may also target bacterial cells.

Action Environment

Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one . .

Propiedades

IUPAC Name |

5,6-dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-8-9(2)18-14-11(8)13(17)15-12(16-14)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYOCOYPAILNCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

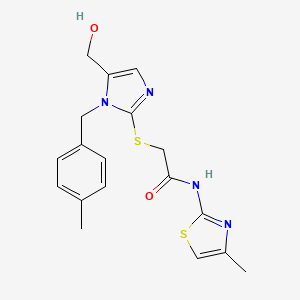

![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)

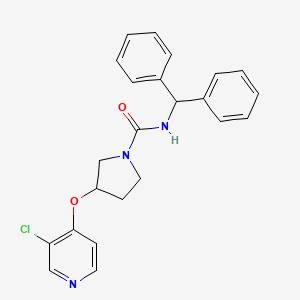

![(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3003837.png)

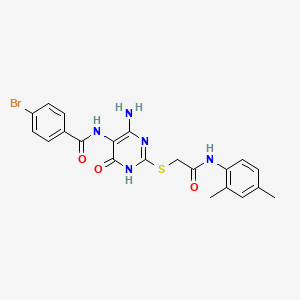

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B3003840.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide](/img/structure/B3003844.png)

![1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B3003845.png)

![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)